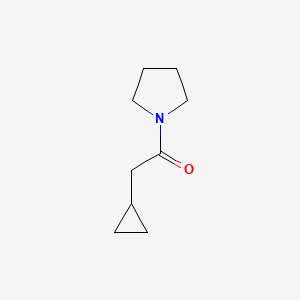

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an ethanone backbone. Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl ring, the pyrrolidine ring, and the ethanone functional group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The ethanone group could potentially undergo oxidation or reduction reactions. The pyrrolidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar ethanone group and the pyrrolidine ring might influence its solubility in different solvents .Scientific Research Applications

Metal-Free Cycloaddition for Cyclobutene Synthesis

Research by Alcaide et al. (2015) showcases a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This method facilitates the synthesis of substituted cyclobutenes under mild conditions, highlighting a novel application of related compounds in facilitating uncatalyzed protocols for constructing complex molecular structures without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Fabrication of Electrooptic Films

Facchetti et al. (2006) developed new dibranched, heterocyclic "push-pull" chromophores, such as bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane, demonstrating the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research emphasizes the potential of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one derivatives in advancing materials science, particularly in the creation of films with tailored optical and electrooptic properties (Facchetti et al., 2006).

Site-Selective C–H Activation

Chu et al. (2015) demonstrated the use of a pyridine-based template for remote meta-C–H activation, a technique that employs the structural attributes of pyridine to direct transition-metal-catalyzed C–H activation reactions. This approach enables the functionalization of benzyl and phenyl ethyl alcohols, illustrating the compound's role in enhancing the precision of chemical synthesis through the engineering of directing templates (Chu et al., 2015).

Catalyzed Cyclization for Pyrrolidine Synthesis

Miura et al. (2000) utilized acid-catalyzed cyclization of vinylsilanes bearing an amino group for the stereoselective synthesis of 2-(silylmethyl)pyrrolidines. This method highlights the application of related compounds in synthesizing pyrrolidines, a class of organic compounds with significant synthetic and medicinal value (Miura et al., 2000).

Mechanism of Action

properties

IUPAC Name |

2-cyclopropyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(7-8-3-4-8)10-5-1-2-6-10/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIXXGBTZJFMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)

![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)

![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)

![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2731189.png)

![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)